Regiochemical Differentiation: 4-Bromo-3-thienylthio vs. 3-Bromo-2-thienylthio Isomer
The target compound places the bromine at the 4-position of the thiophene ring and the thioether at the 3-position. In contrast, the commercially available isomer 2-((3-bromo-2-thienyl)thio)propanoic acid (CAS 6645-60-9) carries the bromine at the 3-position and the thioether at the 2-position. This regiochemical difference alters the electronic distribution in the thiophene ring, directly impacting the rate and selectivity of palladium-catalyzed cross-coupling reactions at the C–Br bond. Direct comparative kinetic data for these two specific compounds are absent from the public literature . However, a 2018 study on regiocontrolled halogen dance of bromothiophenes demonstrated that the position of bromine is the primary determinant of deprotonation site and subsequent functionalization outcomes [1].
| Evidence Dimension | Regiochemistry (bromine position / thioether position) |
|---|---|
| Target Compound Data | 4-bromo-3-thienylthio (CAS 86004-64-0) |
| Comparator Or Baseline | 3-bromo-2-thienylthio (CAS 6645-60-9) |
| Quantified Difference | No direct comparative kinetic or yield data available; class-level inference only. |
| Conditions | No head-to-head assay performed. |
Why This Matters
For researchers designing palladium-catalyzed coupling sequences, the bromine position dictates oxidative addition kinetics, making the 4-bromo isomer non-interchangeable with the 2- or 3-bromo isomers.
- [1] Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans, J. Org. Chem. 2018, 83, 22, 13930–13939. View Source
